3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione
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Overview
Description
3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a pyrrolidine ring, a phenyl group, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione typically involves the reaction of a phenyl-substituted propenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but lacks the thione group.
3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
3-Hydroxy-3-phenyl-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
(Z)-3-hydroxy-3-phenyl-1-pyrrolidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C13H15NOS/c15-12(11-6-2-1-3-7-11)10-13(16)14-8-4-5-9-14/h1-3,6-7,10,15H,4-5,8-9H2/b12-10- |
InChI Key |
GEKZJJVLNNWBAD-BENRWUELSA-N |
Isomeric SMILES |
C1CCN(C1)C(=S)/C=C(/C2=CC=CC=C2)\O |
Canonical SMILES |
C1CCN(C1)C(=S)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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